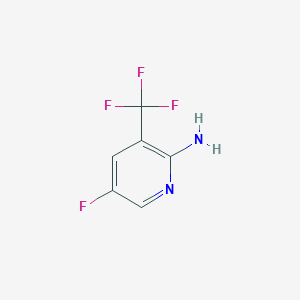

5-Fluoro-3-(trifluoromethyl)pyridin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Fluoro-3-(trifluoromethyl)pyridin-2-amine is a chemical compound that is used as a reagent in the synthesis of selective inhibitors of urokinase plasminogen activator in a non-cytotoxic form of cancer therapy . It is characterized by the presence of a fluorine atom and a pyridine in its structure .

Synthesis Analysis

The synthesis of 5-Fluoro-3-(trifluoromethyl)pyridin-2-amine and its derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .

Molecular Structure Analysis

The molecular formula of 5-Fluoro-3-(trifluoromethyl)pyridin-2-amine is C6H4F4N2 . It contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .

Chemical Reactions Analysis

The chemical reactions involving 5-Fluoro-3-(trifluoromethyl)pyridin-2-amine are typically characterized by the introduction of the trifluoromethylpyridine group within other molecules . For instance, it acts as a reactant in the synthesis of novel imidazo [1,2-a]pyridine-coumarin hybrid molecules as inhibitors of NS5B in potential treatment of Hepatitis C .

Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Fluoro-3-(trifluoromethyl)pyridin-2-amine are largely determined by the presence of a fluorine atom and a pyridine in its structure . These distinctive properties make it a key structural ingredient for the development of many agrochemical and pharmaceutical compounds .

Applications De Recherche Scientifique

Ligands in Supramolecular Chemistry

Bis(pyridin-2-yl)amine (dpa): and its derivatives serve as flexible bidentate N,N-ligands widely applied in supramolecular chemistry. These ligands can coordinate with metal ions, forming stable complexes. The trifluoromethyl-substituted di(pyridin-2-yl)amine-based ligands synthesized from 5-(trifluoromethyl)pyridine demonstrate promising potential in this area .

Catalysis

The ligands derived from 5-Fluoro-3-(trifluoromethyl)pyridin-2-amine find applications in catalysis. Their ability to coordinate with transition metals allows them to participate in various catalytic reactions. Researchers explore their use in asymmetric catalysis, cross-coupling reactions, and other transformations .

Ion Sensing

Metal complexes of bis(pyridin-2-yl)amine-based ligands exhibit luminescent properties and can be employed for ion sensing. By tuning the ligand structure, researchers can design sensors specific to certain ions, enabling detection and quantification in analytical chemistry .

Medicinal Chemistry

The compound’s unique trifluoromethyl group influences its electronic properties, solubility, and lipophilicity. Researchers investigate its potential as a scaffold for drug design. Additionally, derivatives of 5-Fluoro-3-(trifluoromethyl)pyridin-2-amine may exhibit cytotoxic activity and DNA-binding properties .

Hepatitis C Inhibitors

2-Amino-3-chloro-5-trifluoromethylpyridine, a related compound, serves as a reactant in the synthesis of novel imidazo[1,2-a]pyridine-coumarin hybrid molecules. These hybrids show inhibitory activity against NS5B, a key enzyme in hepatitis C virus replication .

Fungicidal Activity

While not directly studied for fungicidal properties, the trifluoromethyl group in related pyrimidinamines has been investigated. The optimal structure of the pyridine group (5-CF3) and the spatial configuration of connected carbon atoms play crucial roles in determining fungicidal activity .

Mécanisme D'action

Target of Action

Similar compounds have been reported to inhibit enzymes such as reverse transcriptase and NS5B, which is involved in Hepatitis C .

Mode of Action

It’s known that molecules with a -cf3 group can improve drug potency towards enzyme inhibition by lowering the pka of the cyclic carbamate through key hydrogen bonding interaction with the protein .

Biochemical Pathways

Similar compounds have been used in the synthesis of inhibitors of ns5b, suggesting a potential role in the hepatitis c viral replication pathway .

Pharmacokinetics

The presence of fluorine atoms in drug molecules can significantly affect their pharmacokinetic properties, including bioavailability .

Result of Action

Similar compounds have shown cytotoxic activity and the ability to bind with dna molecules .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Fluoro-3-(trifluoromethyl)pyridin-2-amine. The presence of fluorine atoms can affect the compound’s chemical reactivity, physico-chemical behavior, and biological activity .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-fluoro-3-(trifluoromethyl)pyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F4N2/c7-3-1-4(6(8,9)10)5(11)12-2-3/h1-2H,(H2,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGIKTTZFNVKHBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(F)(F)F)N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F4N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-3-(trifluoromethyl)pyridin-2-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-phenylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2421391.png)

![5-(4-Benzylpiperidin-1-yl)-7-chloro-3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2421395.png)

![Benzyl (4-formylbicyclo[2.2.1]heptan-1-yl)carbamate](/img/structure/B2421403.png)

![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methoxyethanone](/img/structure/B2421404.png)

![diethyl 2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2421405.png)

![Methyl (3S)-1-(2,5-dimethoxyphenyl)-2-[(2-methoxycarbonylphenyl)carbamoyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate](/img/structure/B2421406.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-ethoxybenzamide](/img/structure/B2421408.png)

![N-(3-chloro-4-fluorophenyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2421409.png)

![(2-methylimidazo[1,2-a]pyridin-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2421412.png)